S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate is a complex organosulfur compound It is characterized by the presence of a thiosulfate group, which is known for its reactivity and versatility in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonates or sulfates.
Reduction: Reduction reactions can convert the thiosulfate group to sulfides or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to optimize the reaction .
Major Products
The major products formed from these reactions include sulfonates, sulfides, thiols, and substituted thiosulfates. These products have diverse applications in different fields, including pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and proteins, modulating their activity and leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiosulfates and organosulfur compounds, such as:
- Sodium thiosulfate
- Potassium thiosulfate
- Ammonium thiosulfate
Uniqueness
S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate is unique due to its specific structure, which combines a thiosulfate group with an amidino and carbethoxymethylamine moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
23521-07-5 |
---|---|
Molekularformel |
C6H13N3O5S2 |
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
2-[(2Z)-2-(1-amino-2-sulfosulfanylethylidene)hydrazinyl]-1-ethoxy-1-oxoethane |
InChI |
InChI=1S/C6H13N3O5S2/c1-2-14-6(10)3-8-9-5(7)4-15-16(11,12)13/h8H,2-4H2,1H3,(H2,7,9)(H,11,12,13) |
InChI-Schlüssel |
VSBXAQRHALVNDG-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC(=O)CN/N=C(/CSS(=O)(=O)O)\N |
Kanonische SMILES |
CCOC(=O)CNN=C(CSS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.